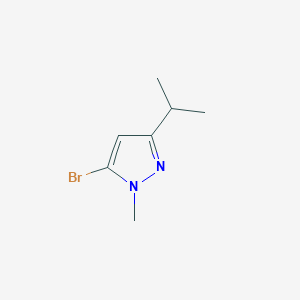

5-Bromo-3-isopropyl-1-methyl-1H-pyrazole

Beschreibung

Significance of Pyrazole (B372694) Heterocycles in Academic Research

Pyrazole-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. The pyrazole ring system is a versatile scaffold found in numerous pharmaceuticals and agrochemicals. Its significance in academic research stems from its ability to interact with various biological targets, leading to a broad spectrum of pharmacological effects. These include anti-inflammatory, antimicrobial, and antitumor properties, among others. The unique structural features of the pyrazole nucleus, including its two adjacent nitrogen atoms, allow for diverse substitution patterns, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Rationale for Investigating Substituted Pyrazoles, with Emphasis on Halogenated and Alkylated Derivatives

The investigation of substituted pyrazoles is driven by the desire to develop new molecules with enhanced or novel biological activities. The introduction of different functional groups onto the pyrazole core can significantly impact its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological macromolecules.

Halogenation , the introduction of a halogen atom such as bromine, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of a drug candidate. The bromine atom in 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole can act as a valuable synthetic handle for further functionalization through cross-coupling reactions.

Overview of Key Academic Research Areas for this compound

While specific academic research exclusively focused on this compound is limited in publicly accessible literature, its structural motifs suggest its primary role as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector. The combination of a brominated pyrazole core with alkyl substituents is a common feature in patented fungicidal compounds.

Research in this area likely revolves around the following:

Synthesis of Novel Agrochemicals: This compound serves as a building block for the creation of new fungicides. The bromo-substituent allows for the introduction of other functional groups through reactions like Suzuki or Buchwald-Hartwig couplings, leading to a diverse library of potential agrochemicals.

Medicinal Chemistry: Although less documented, its structure could be explored as a scaffold for the development of new therapeutic agents, leveraging the known biological activities of substituted pyrazoles.

A plausible synthetic route to this compound involves the bromination of a suitable pyrazole precursor. The synthesis of the unbrominated core, 3-isopropyl-1-methyl-1H-pyrazole, can be achieved from precursors such as 3-isopropyl-1-methyl-1H-pyrazol-5-amine. uni.lu

Table 2: Potential Research Applications of this compound

| Research Area | Application | Rationale |

| Agrochemical Synthesis | Intermediate for Fungicides | The bromopyrazole moiety is a key component in several patented fungicidal compounds. |

| Organic Synthesis | Versatile Building Block | The bromine atom provides a reactive site for further chemical transformations. |

| Medicinal Chemistry | Scaffold for Drug Discovery | Substituted pyrazoles are known to exhibit a wide range of biological activities. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1-methyl-3-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-5(2)6-4-7(8)10(3)9-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYVXZCXRDJIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 3 Isopropyl 1 Methyl 1h Pyrazole

Retrosynthetic Analysis of the 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole Core

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary disconnections involve the formation of the pyrazole (B372694) ring and the introduction of the bromine substituent.

One logical approach is to first construct the 3-isopropyl-1-methyl-1H-pyrazole core, followed by a regioselective bromination at the 5-position. This strategy relies on the ability to control the electrophilic substitution on the preformed pyrazole ring. The precursor, 3-isopropyl-1-methyl-1H-pyrazole, can be disconnected through the pyrazole ring-forming reaction. A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). In this case, the disconnection of the 3-isopropyl-1-methyl-1H-pyrazole leads to methylhydrazine and a 1,3-dicarbonyl compound bearing an isopropyl group, such as 4-methyl-1,3-pentanedione.

Alternatively, the bromine atom can be incorporated earlier in the synthesis. This would involve the cyclization of a brominated precursor. For instance, a retrosynthetic pathway could involve the reaction of a bromo-substituted 1,3-dicarbonyl compound with methylhydrazine. However, the stability and availability of such precursors can be a limiting factor.

A third retrosynthetic approach involves the [3+2] cycloaddition of a diazo compound with an appropriately substituted alkyne. This method can offer high regioselectivity in the construction of the pyrazole ring. For the target molecule, this could involve the reaction of diazomethane (B1218177) with a bromo-alkyne bearing an isopropyl group, or the cycloaddition of a diazoalkane derived from an isopropyl-containing precursor with a bromo-alkyne.

The choice of the most efficient synthetic route will depend on factors such as the availability of starting materials, the regioselectivity of the key ring-forming step, and the conditions required for the introduction of the substituents.

| Retrosynthetic Pathway | Key Precursors | Synthetic Strategy |

| Pathway 1 | 3-isopropyl-1-methyl-1H-pyrazole | Late-stage regioselective bromination |

| Pathway 2 | Bromo-substituted 1,3-dicarbonyl compound and methylhydrazine | Early introduction of bromine |

| Pathway 3 | Diazo compound and a substituted alkyne | [3+2] Cycloaddition for ring formation |

Pyrazole Ring Formation Strategies and their Adaptations for this compound Precursors

The formation of the pyrazole ring is a critical step in the synthesis of this compound. Several classical and modern methods can be adapted for the synthesis of the required 1,3,5-trisubstituted pyrazole core.

The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method for the preparation of pyrazoles. nih.gov For the synthesis of 3-isopropyl-1-methyl-1H-pyrazole, the reaction of 4-methyl-1,3-pentanedione with methylhydrazine would be the most direct approach.

However, the use of an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to the formation of regioisomers. The regioselectivity of the Knorr condensation is influenced by the electronic and steric nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov In the reaction of 4-methyl-1,3-pentanedione with methylhydrazine, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups. The subsequent cyclization and dehydration can lead to the formation of both 3-isopropyl-1-methyl-1H-pyrazole and 5-isopropyl-1-methyl-1H-pyrazole.

To control the regioselectivity, reaction conditions such as pH and solvent can be optimized. Generally, under acidic conditions, the more reactive carbonyl group (less sterically hindered) of the dicarbonyl compound reacts preferentially with the more nucleophilic nitrogen of the substituted hydrazine. In the case of methylhydrazine, the N1-nitrogen is more nucleophilic. Therefore, careful control of the reaction conditions is crucial to favor the formation of the desired 3-isopropyl isomer.

| Reactants | Potential Products | Factors Influencing Regioselectivity |

| 4-Methyl-1,3-pentanedione and Methylhydrazine | 3-isopropyl-1-methyl-1H-pyrazole and 5-isopropyl-1-methyl-1H-pyrazole | pH, solvent, temperature, electronic and steric effects of substituents |

[3+2] Cycloaddition reactions provide a powerful and often highly regioselective method for the synthesis of pyrazoles. A common approach involves the reaction of a diazo compound with an alkyne. For the synthesis of the this compound core, this could involve the reaction of 1-bromo-3-methyl-1-butyne with diazomethane. However, the handling of diazomethane on a large scale can be hazardous.

An alternative and safer approach is the use of in situ generated diazo compounds, for example, from N-tosylhydrazones. The reaction of an N-alkylated tosylhydrazone with a terminal alkyne can lead to the formation of 1,3,5-trisubstituted pyrazoles with complete regioselectivity. nih.gov For the target molecule, the reaction of the N-methyl tosylhydrazone of isobutyraldehyde (B47883) with a bromo-alkyne could be a viable route.

The regioselectivity of these cycloadditions is generally governed by the electronic properties of the reactants. The reaction of diazoalkanes with electron-deficient alkynes is particularly efficient. The applicability of this method to the synthesis of this compound would depend on the availability and stability of the required substituted alkyne and diazo precursors.

In recent years, transition-metal-catalyzed methods have emerged as powerful tools for the synthesis of heterocycles, including pyrazoles. These methods often offer high efficiency, selectivity, and functional group tolerance.

One such approach involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. This method allows for the synthesis of a broad range of pyrazole derivatives. Another strategy is the iron-catalyzed regioselective synthesis of 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions can also be employed in the synthesis of the pyrazole core. For instance, a sequence involving a Sonogashira coupling to form an alkynyl ketone intermediate, followed by cyclocondensation with a hydrazine, can provide access to 1,3,5-trisubstituted pyrazoles. beilstein-journals.org While these methods are promising, their application to the specific synthesis of this compound would require the development of suitable starting materials and optimization of the catalytic conditions.

Regioselective Introduction of Substituents on the Pyrazole Nucleus

The final step in one of the proposed synthetic routes is the regioselective introduction of the bromine atom at the 5-position of the 3-isopropyl-1-methyl-1H-pyrazole precursor.

Electrophilic substitution reactions on the pyrazole ring are influenced by the directing effects of the existing substituents. The pyrazole ring is an electron-rich aromatic system, and the positions for electrophilic attack are C4 and C5. The N1-methyl group is an activating group, while the C3-isopropyl group is a weakly activating group.

The regioselectivity of bromination will depend on the reaction conditions and the brominating agent used. Common brominating agents include bromine (Br₂), N-bromosuccinimide (NBS), and bromine in the presence of a Lewis acid.

In general, for 1-substituted pyrazoles, electrophilic substitution preferentially occurs at the C5-position, unless it is sterically hindered. The C4-position is the next most reactive site. Given the presence of the isopropyl group at the 3-position, the 5-position is expected to be the most favored site for bromination due to both electronic and steric factors. The N1-methyl group directs electrophiles to the C5 position, and the C3-isopropyl group does not significantly hinder this position.

To ensure high regioselectivity, the reaction can be carried out under carefully controlled conditions, such as low temperature and the use of a mild brominating agent like NBS in a suitable solvent such as acetonitrile (B52724) or dichloromethane.

| Precursor | Brominating Agent | Expected Major Product | Factors Influencing Regioselectivity |

| 3-isopropyl-1-methyl-1H-pyrazole | N-Bromosuccinimide (NBS) | This compound | Electronic directing effects of N1-methyl and C3-isopropyl groups, steric hindrance |

| 3-isopropyl-1-methyl-1H-pyrazole | Bromine (Br₂) | This compound | Reaction conditions (solvent, temperature), potential for over-bromination |

Methods for Alkylation at the 1-Position (Methyl) and 3-Position (Isopropyl)

The introduction of alkyl groups at specific positions of the pyrazole core is a critical step in the synthesis of the target compound. The strategies for substituting the C3 and N1 positions are fundamentally different, as one involves the formation of the ring with the desired substituent, while the other is a post-synthesis modification.

Alkylation at the 1-Position (Methyl)

N-alkylation of the pyrazole ring is a common synthetic transformation. For unsymmetrical pyrazoles, the reaction can yield two different regioisomers, making regioselectivity a key challenge. mdpi.com The choice of reagents and reaction conditions is crucial for directing the methylation specifically to the N1 position. Steric effects often play a significant role, with alkylation favoring the less hindered nitrogen atom. semanticscholar.org

Several methods have been developed for the N-methylation of pyrazoles:

Classical Alkylation: The reaction of a pyrazole with an alkyl halide, such as iodomethane, in the presence of a base is a traditional method. rrbdavc.org To improve regioselectivity for the N1 position, bases like potassium carbonate are often employed. researchgate.net

Acid-Catalyzed Alkylation: A method utilizing trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst provides an alternative to base-mediated alkylations, avoiding the need for strong bases or high temperatures. semanticscholar.org

Enzymatic Alkylation: Engineered enzymes, such as SAM-dependent methyltransferases, can perform C-N bond formation with exceptionally high catalytic control and regioselectivity (>99%), using simple haloalkanes as the alkyl source. nih.gov

Using Oxonium Salts: Reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used for the effective methylation of pyrazole derivatives. chemicalbook.com

Table 1: Methodologies for N1-Methylation of Pyrazole Rings

Introduction of the 3-Position (Isopropyl) Group

Unlike N-alkylation, the introduction of a substituent like an isopropyl group at the C3 position is not typically achieved by alkylating a pre-formed pyrazole ring. Instead, the isopropyl moiety is incorporated during the synthesis of the heterocyclic ring itself. This is accomplished by selecting a starting material that already contains the isopropyl group in the correct position.

The most common strategy is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. rrbdavc.org To synthesize a 3-isopropyl-pyrazole, a β-diketone or β-ketoester containing an isopropyl group would be used as the precursor. For example, reacting a hydrazine with an isopropyl-substituted alkynyl ketone is a viable route to form the desired pyrazole core. researchgate.net Studies on the tautomeric equilibrium of substituted pyrazoles have shown that alkyl groups such as isopropyl and tert-butyl often show a preference for certain positions on the ring, a factor that is rooted in the initial synthetic pathway. nih.gov

Modern Synthetic Techniques and Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the synthesis of pyrazole derivatives has been increasingly influenced by the principles of green chemistry, which aim to develop more environmentally benign and sustainable chemical processes. nih.govbenthamdirect.com This shift has led to the adoption of modern techniques that are not only efficient and high-yielding but also operationally simple and atom-economical. nih.gov Key strategies include the use of green solvents like water, solvent-free reaction conditions, microwave or ultrasonic assistance, and the development of recyclable catalysts. benthamdirect.comthieme-connect.com These approaches minimize waste and avoid the use of hazardous reagents, which were often required in conventional synthetic methods. benthamdirect.comresearchgate.net

Flow chemistry has emerged as a powerful alternative to traditional batch synthesis for preparing pyrazoles, offering significant advantages in safety, efficiency, and scalability. mdpi.comscilit.com By conducting reactions in a continuously flowing stream through a reactor, this technique allows for enhanced control over reaction parameters such as temperature, pressure, and residence time. mdpi.com The improved safety profile is particularly noteworthy, as hazardous intermediates or exothermic reactions can be managed more effectively in the small volumes of a flow reactor. mdpi.comscilit.com

Several flow chemistry methodologies have been successfully applied to pyrazole synthesis:

Two-Step Synthesis from Acetophenones: A process has been developed for the continuous synthesis of pyrazoles starting from acetophenones, which are first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, followed by a second condensation with hydrazine. galchimia.com

From Vinylidene Keto Esters: Pyrazole derivatives can be synthesized in good to very good yields and with excellent regioselectivity using a flow setup where vinylidene keto ester intermediates react with hydrazine derivatives. mdpi.com

Cycloaddition Reactions: The 1,3-dipolar cycloaddition of terminal alkynes with diazo compounds, such as trimethylsilyldiazomethane, has been adapted to continuous-flow conditions. mdpi.com Additionally, copper-catalyzed cycloaddition reactions of sydnones and alkynes have been implemented in flow systems using pre-packed catalyst cartridges, enabling the production of useful quantities of pyrazoles in hours. rsc.org

Table 2: Flow Chemistry Approaches for Pyrazole Synthesis

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for synthesizing complex molecules like substituted pyrazoles from simple precursors in a single synthetic operation. mdpi.com MCRs, where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials, are particularly advantageous over traditional multi-step syntheses due to their operational simplicity and reduction in time, energy, and waste. mdpi.combeilstein-journals.org

These reactions are a cornerstone of green chemistry and have been extensively developed for pyrazole synthesis:

Three-Component Reactions: A common approach involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. organic-chemistry.org Variations include the condensation of aromatic aldehydes and tosylhydrazine followed by a cycloaddition with a terminal alkyne to yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Four-Component Reactions: More complex pyrazole derivatives can be accessed through four-component reactions. For instance, pyrano[2,3-c]pyrazoles have been synthesized via a one-pot condensation of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. researchgate.net

Green MCRs: Many MCRs for pyrazole synthesis have been optimized to use environmentally friendly conditions, such as using water as a solvent in the presence of a simple catalyst like ammonium (B1175870) acetate. longdom.org

Table 3: Examples of One-Pot and Multicomponent Reactions for Pyrazole Synthesis

Spectroscopic and Advanced Structural Elucidation of 5 Bromo 3 Isopropyl 1 Methyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) skeletons of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The isopropyl group would exhibit a characteristic splitting pattern: a doublet for the six equivalent methyl protons and a septet for the methine proton, arising from spin-spin coupling. The N-methyl group would appear as a singlet, and the proton on the pyrazole (B372694) ring would also present as a singlet. The chemical shifts of these signals are influenced by the substituents on the pyrazole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Distinct signals are anticipated for the carbons of the pyrazole ring, the N-methyl group, and the isopropyl group (both methyl and methine carbons). The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern |

| Pyrazole-H | 7.0 - 7.5 | - | s |

| N-CH₃ | 3.5 - 4.0 | 35 - 40 | s |

| Isopropyl-CH | 2.8 - 3.3 | 25 - 30 | septet |

| Isopropyl-CH₃ | 1.2 - 1.5 | 20 - 25 | d |

| Pyrazole-C3 | - | 150 - 155 | - |

| Pyrazole-C4 | - | 105 - 110 | - |

| Pyrazole-C5 | - | 135 - 140 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations would include C-H stretching from the alkyl groups and the pyrazole ring, C=N and C=C stretching vibrations within the pyrazole ring, and C-N stretching. The presence of the bromine atom may give rise to a C-Br stretching vibration in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the vibrations of the pyrazolic ring system. The symmetric vibrations of the ring are often more intense in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H stretch (alkyl) | 2850 - 3000 | 2850 - 3000 |

| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=N stretch | 1550 - 1650 | 1550 - 1650 |

| C=C stretch | 1450 - 1600 | 1450 - 1600 |

| C-N stretch | 1250 - 1350 | 1250 - 1350 |

| C-Br stretch | 500 - 600 | 500 - 600 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, confirming its elemental composition. The mass spectrum would exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of similar intensity. Analysis of the fragmentation pattern can help to elucidate the structure by identifying stable fragments formed upon ionization.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Such data would offer valuable insights into the planarity of the pyrazole ring, the conformation of the isopropyl group relative to the ring, and any intermolecular interactions, such as halogen bonding or van der Waals forces, that dictate the crystal packing.

Analysis of Tautomerism and Conformational Preferences in this compound Derivatives

While this compound itself is N-methylated and therefore not subject to annular tautomerism, the study of related pyrazole derivatives is crucial for understanding the fundamental aspects of their chemical behavior. In pyrazoles that are not N-substituted, annular tautomerism, the migration of a proton between the two nitrogen atoms of the ring, is a key phenomenon. The position of this equilibrium is influenced by the nature and position of the substituents on the pyrazole ring, as well as by the solvent.

Furthermore, the conformational preferences of substituents, such as the isopropyl group in the title compound, are of significant interest. The rotation around the bond connecting the substituent to the pyrazole ring can lead to different conformers with varying steric and electronic interactions. Computational studies, in conjunction with experimental techniques like variable-temperature NMR, can provide a detailed understanding of these conformational dynamics.

Reactivity and Derivatization Strategies for 5 Bromo 3 Isopropyl 1 Methyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, which influences its reactivity towards electrophiles and nucleophiles. Generally, electrophilic aromatic substitution on pyrazoles preferentially occurs at the C4 position, which is the most electron-rich carbon atom. scribd.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole, the C4 position is unsubstituted and thus remains the most probable site for electrophilic attack. For instance, halogenation of N-alkyl pyrazoles can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to introduce a halogen at the C4 position. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. pressbooks.publibretexts.orglibretexts.orgyoutube.com The bromine atom at the C5 position of the title compound could potentially undergo nucleophilic displacement, although this generally requires harsh reaction conditions or the presence of activating groups. The electron-donating nature of the isopropyl and methyl groups might slightly deactivate the ring towards SNAr. However, in specific cases, particularly with strong nucleophiles, substitution at the C5 position could be envisioned.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Substituted Position

The bromine atom at the C5 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. This reaction is highly versatile and tolerates a wide range of functional groups. This compound can be readily coupled with various aryl- or heteroarylboronic acids or their corresponding esters to introduce diverse aromatic or heteroaromatic moieties at the C5 position. rsc.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, like potassium carbonate or cesium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-Pyrazoles

| Bromo-Pyrazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High |

This table presents data from analogous systems to illustrate the general applicability of the Suzuki-Miyaura reaction to bromo-substituted N-heterocycles.

Other Cross-Coupling Methodologies for C-C Bond Formation

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be employed to functionalize the C5 position of this compound.

Heck Reaction: This reaction involves the coupling of the bromo-pyrazole with an alkene in the presence of a palladium catalyst and a base. mdpi.comacs.org This methodology allows for the introduction of vinyl or substituted vinyl groups at the C5 position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromo-pyrazole with a terminal alkyne. libretexts.orgyoutube.comscite.aichemscene.com A palladium catalyst, a copper(I) co-catalyst, and a base are typically required for this transformation.

Stille Coupling: The Stille reaction couples the bromo-pyrazole with an organotin compound. researchgate.netchemscene.com This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the bromo-pyrazole, catalyzed by a palladium or nickel complex.

Functional Group Interconversions of the Isopropyl and Methyl Moieties

The isopropyl and methyl groups on the pyrazole ring also offer opportunities for further derivatization, although these transformations are generally less common than reactions at the bromo-substituted position.

The benzylic-like positions of the isopropyl group could potentially be functionalized through radical reactions. Oxidation of the isopropyl group could lead to the corresponding alcohol or ketone, although this would likely require specific and carefully controlled oxidizing agents to avoid side reactions on the electron-rich pyrazole ring. chemscene.commdpi.com

The N-methyl group is generally stable. However, in some contexts, N-dealkylation or functionalization of the methyl group could be achieved, though such transformations are often challenging and require specific reagents. acs.org For instance, selective N-methylation of pyrazoles can be a challenge when both nitrogen atoms are unsubstituted, but in this case, the N1-position is already methylated. nih.gov

C-H Functionalization Strategies for Enhanced Structural Diversity

Direct C-H functionalization has emerged as a powerful strategy for the derivatization of heterocyclic compounds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org For this compound, the C4-H bond is a potential site for direct functionalization.

Palladium-catalyzed C-H arylation can be used to introduce aryl groups at the C4 position of pyrazoles. nih.govrsc.org The regioselectivity of such reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. While the C5 position is blocked by the bromine atom, the C4 position remains accessible for such transformations.

Ring Transformations and Fused Pyrazole Systems Derived from this compound

The substituted pyrazole core of this compound can serve as a precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry. These transformations often involve the initial conversion of the bromo-substituent into another functional group, followed by a cyclization reaction.

Pyrazolo[1,5-a]pyrimidines: These fused systems can be synthesized from 5-aminopyrazoles, which can be obtained from 5-bromopyrazoles through nucleophilic substitution of the bromine with an amino group or a protected equivalent. The resulting 5-aminopyrazole can then be condensed with a 1,3-dicarbonyl compound or its equivalent to form the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. mdpi.com

Pyrazolo[3,4-b]pyridines: The synthesis of this class of fused heterocycles can also start from a 5-aminopyrazole derivative. mdpi.comnih.govnih.govresearchgate.net Condensation with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds under various conditions can lead to the formation of the pyridine (B92270) ring fused to the pyrazole core.

Pyrazolo[3,4-d]pyridazines: These systems can be accessed from appropriately functionalized pyrazoles. For example, a pyrazole with suitable substituents at the C4 and C5 positions can undergo cyclization with hydrazine (B178648) to form the pyridazine (B1198779) ring. scite.aiamanote.comnih.govnih.gov The bromo-group at C5 can be a starting point for introducing the necessary functionality for this cyclization.

In some cases, pyrazole rings can undergo ring-opening reactions under specific conditions, leading to acyclic intermediates that can then be used to construct different heterocyclic or carbocyclic systems. rsc.orgmdpi.comyoutube.commdpi.com However, such transformations are highly dependent on the substitution pattern of the pyrazole and the reaction conditions employed.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-chlorosuccinimide |

| N-bromosuccinimide |

| Pd(PPh₃)₄ |

| Pd(dppf)Cl₂ |

| Potassium carbonate |

| Cesium carbonate |

| 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole |

| 5-(Thiophen-2-yl)indazoles |

| 5-Bromo-1-ethyl-1H-indazole |

| N-Boc-2-pyrroleboronic acid |

| 5-Bromoindazoles |

Computational Chemistry and Molecular Modeling of 5 Bromo 3 Isopropyl 1 Methyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods calculate the electronic structure of a molecule to determine its energy, electron distribution, and other properties, which in turn can predict its chemical stability and reactivity. researchgate.net For 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole, DFT calculations provide a theoretical framework to analyze its behavior in chemical reactions.

The electron density distribution reveals how electrons are spread across the molecule. An electrostatic potential (ESP) map is generated by plotting the electrostatic potential onto the molecule's electron density surface. youtube.com This map is color-coded to identify regions of positive and negative potential, which are crucial for understanding intermolecular interactions.

For this compound, the ESP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, typically found around the electronegative nitrogen and bromine atoms. These areas are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atoms of the methyl and isopropyl groups. These sites are favorable for nucleophilic interactions.

Analyzing the ESP map helps predict how the molecule will interact with other polar molecules, ions, or biological receptors. youtube.com The charge distribution data derived from these calculations can be summarized to quantify the partial atomic charges on each atom within the molecule.

| Atom | Position on Pyrazole (B372694) Ring | Calculated Partial Charge (a.u.) |

|---|---|---|

| N1 | 1 | -0.150 |

| N2 | 2 | -0.085 |

| C3 | 3 | +0.120 |

| C4 | 4 | -0.050 |

| C5 | 5 | +0.030 |

| Br | Attached to C5 | -0.065 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the orbital from which the molecule is most likely to donate electrons, indicating sites prone to electrophilic attack.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons, indicating sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the FMO analysis would pinpoint the specific atoms on the pyrazole ring and its substituents that are most likely to participate in chemical reactions. The HOMO is often localized on the electron-rich pyrazole ring, while the LUMO may be distributed across the ring and the electron-withdrawing bromine atom.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.50 | Indicates electron-donating ability. |

| LUMO Energy | -1.25 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.25 | Suggests moderate chemical reactivity and stability. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. dovepress.com

For this compound, molecular docking studies would involve placing the compound into the binding pocket of a selected model protein receptor. The simulation would then explore various conformations and orientations of the pyrazole derivative to find the most stable binding mode, which is typically the one with the lowest binding energy.

The analysis would focus on identifying key intermolecular interactions, such as:

Hydrogen Bonds: Between the nitrogen atoms of the pyrazole ring and amino acid residues like serine or histidine.

Hydrophobic Interactions: Involving the isopropyl and methyl groups with nonpolar residues such as leucine, valine, or isoleucine.

Halogen Bonds: A specific noncovalent interaction where the bromine atom acts as an electrophilic region (sigma-hole) and interacts with a nucleophilic site on the receptor.

These studies can provide a rational basis for the compound's potential biological activity and guide the design of more potent analogs. researchgate.net

| Parameter | Value/Description |

|---|---|

| Binding Affinity (ΔG) | -7.8 kcal/mol |

| Key Interacting Residues | LEU84, VAL92, LYS77, ASP184 |

| Types of Interactions | - Hydrophobic interaction with LEU84 (isopropyl group)

|

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.net These models are built on the principle that the structural features of a molecule, encoded as numerical descriptors, determine its activity.

Developing a QSAR model for a series of pyrazole derivatives, including this compound, involves several steps:

Data Set Collection: A set of pyrazole analogs with experimentally measured biological activities (e.g., inhibitory concentration IC₅₀) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D descriptors.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a selection of descriptors to the observed activity. shd-pub.org.rsacs.org

Validation: The model's predictive power is rigorously tested using internal and external validation methods to ensure it is robust and not a result of chance correlation. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized pyrazole derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net For example, a hypothetical QSAR equation might look like:

pIC₅₀ = 0.75 * LogP - 0.21 * (HOMO-LUMO Gap) + 1.54 * (H-Bond Donors) + 2.13

Topomer CoMFA and Other 3D-QSAR Methodologies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug design and agrochemical research. These methods correlate the biological activity of a set of compounds with their 3D physicochemical properties, such as steric and electrostatic fields. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are central to 3D-QSAR. rsc.orgmdpi.com

CoMFA and CoMSIA in Pyrazole Derivative Analysis

CoMFA and CoMSIA models are developed to elucidate the structural requirements for a specific biological activity. For instance, in studies on pyrazole derivatives as enzyme inhibitors, these models provide a quantitative understanding of how molecular shape, charge distribution, and other properties influence potency. mdpi.comnih.gov

A typical 3D-QSAR study involves:

Dataset Selection: A series of structurally related compounds with measured biological activity (e.g., IC₅₀ values) is chosen.

Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized. A crucial step is aligning the molecules based on a common substructure or pharmacophore.

Field Calculation: For CoMFA, steric (Lennard-Jones) and electrostatic (Coulomb) fields are calculated around each molecule in the aligned set. CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical relationship between the calculated field values (independent variables) and the biological activity (dependent variable).

The predictive power of the resulting models is validated statistically. Key parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. rsc.orgnih.gov For example, a 3D-QSAR study on pyrazole derivatives as MALT1 inhibitors yielded a CoMFA model with a q² of 0.588 and an r² of 0.982, indicating a statistically significant model. rsc.org Similarly, a study on fused pyrazoles as p38α MAPK inhibitors produced a CoMFA model with a q² of 0.725 and an r² of 0.961. mdpi.com

The results are often visualized as 3D contour maps, which highlight regions where specific properties are predicted to increase or decrease biological activity. For example, a green contour map in a CoMFA steric field analysis indicates a region where bulky substituents are favored, while a yellow contour map suggests that bulk is disfavored. shd-pub.org.rs Blue contours in electrostatic maps highlight areas where positive charges are beneficial, and red contours indicate regions where negative charges would enhance activity. shd-pub.org.rs These maps provide intuitive guidance for designing new, more potent molecules. nih.gov

Topomer CoMFA

Topomer CoMFA is a specialized 3D-QSAR method that combines the principles of Topomer technology (which generates 3D models of molecular fragments) with the field-based analysis of CoMFA. nih.gov A key advantage of Topomer CoMFA is that it circumvents the subjective and often challenging step of molecular alignment required in traditional CoMFA. nih.gov The process involves breaking down each molecule into smaller fragments, generating corresponding 3D topomers for these fragments, and then performing a CoMFA analysis. This approach has been successfully applied to various classes of compounds, yielding predictive models for biological activity. nih.gov For a series of triazine morpholino derivatives studied as mTOR inhibitors, Topomer CoMFA produced a model with a q² of 0.693 and an r² of 0.940. nih.gov

| Target/Compound Series | Methodology | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| MALT1 Inhibitors | CoMFA | 0.588 | 0.982 | rsc.org |

| MALT1 Inhibitors | CoMSIA | 0.586 | 0.974 | rsc.org |

| p38α MAPK Inhibitors | CoMFA | 0.725 | 0.961 | mdpi.com |

| p38α MAPK Inhibitors | CoMSIA | 0.609 | 0.905 | mdpi.com |

| RET Kinase Inhibitors | CoMFA | 0.649 | 0.955 | nih.gov |

| α-Glucosidase Inhibitors | 3D-QSAR | 0.66 | 0.77 | tandfonline.com |

Fragment Molecular Orbital (FMO) Methods for Intermolecular Interaction Energy Analysis

The Fragment Molecular Orbital (FMO) method is a quantum-mechanical approach that enables the calculation of molecular properties and interaction energies for large systems like protein-ligand complexes with high accuracy and manageable computational cost. nih.gov This method is particularly valuable for analyzing the detailed intermolecular interactions that govern molecular recognition. researchgate.net

The FMO method works by dividing a large molecular system (like a protein-ligand complex) into smaller fragments (e.g., individual amino acid residues and the ligand). nih.gov Quantum chemical calculations are then performed on individual fragments and pairs of fragments to compute their energies. The total energy of the system is obtained by summing the energies of the fragments and their interaction energies. researchgate.net

A key output of an FMO calculation is the Inter-Fragment Interaction Energy (IFIE). nih.gov The IFIE quantifies the strength of the interaction between any two fragments in the system, such as the interaction between a ligand and a specific amino acid residue in a protein's binding pocket. nih.gov By analyzing the IFIE values, researchers can identify the key residues that contribute most significantly to the binding of a ligand. nih.gov

| Ligand Fragment | Protein Residue | Interaction Energy (kcal/mol) | Dominant Interaction Type |

|---|---|---|---|

| Pyrazole Core | Aspartic Acid | -8.5 | Hydrogen Bond / Electrostatic |

| Isopropyl Group | Leucine | -2.1 | Van der Waals / Hydrophobic |

| Methyl Group | Valine | -1.5 | Van der Waals / Hydrophobic |

| Bromo Substituent | Tyrosine | -3.0 | Halogen Bond / π-interaction |

Note: The data in Table 2 is hypothetical and serves to illustrate the type of output generated by FMO analysis for a compound like this compound interacting with representative amino acid residues. Actual values would require specific FMO calculations for a defined biological target.

The IFIEs can be further decomposed to understand the nature of the interactions, such as electrostatic, exchange-repulsion, charge-transfer, and dispersion contributions. nih.gov This detailed energy analysis provides a quantitative and chemically intuitive picture of the binding forces, highlighting the importance of hydrogen bonds, hydrophobic interactions, π–π stacking, and other non-covalent forces. researchgate.net For drug discovery, FMO analysis can guide the optimization of lead compounds by identifying which parts of a molecule contribute favorably or unfavorably to binding, thereby informing strategies for chemical modification. nih.gov

Academic Research Applications and Structure Based Design Principles for 5 Bromo 3 Isopropyl 1 Methyl 1h Pyrazole and Its Derivatives

Role as Chemical Probes in Biological Systems

The utility of small molecules as chemical probes to investigate biological systems is a cornerstone of chemical biology. These probes, when carefully designed, can selectively interact with specific biological targets, such as proteins, and modulate their function. This allows for the elucidation of complex cellular processes and signaling pathways. Pyrazole (B372694) derivatives, due to their versatile chemical nature and ability to participate in various non-covalent interactions, have emerged as a valuable scaffold in the design of such probes.

Design and Synthesis of Pyrazole-Based Chemical Probes

The design of a chemical probe begins with identifying a biological target of interest and a scaffold that can be systematically modified to achieve high affinity and selectivity. The pyrazole ring, with its distinct nitrogen atoms and substituent positions, offers a three-dimensional framework that can be tailored to fit into specific binding pockets of proteins. The synthesis of pyrazole-based probes often involves multi-step organic reactions to introduce various functional groups that can interact with the target protein.

For instance, the synthesis of a library of pyrazole derivatives might start from a common precursor, such as a substituted pyrazole with reactive handles like a bromine atom. This allows for the introduction of diversity through cross-coupling reactions, enabling the exploration of the chemical space around the pyrazole core. The isopropyl and methyl groups on the "5-Bromo-3-isopropyl-1-methyl-1H-pyrazole" core provide a specific steric and electronic profile that can be the starting point for further optimization. Structure-based design, aided by computational modeling, can guide the selection of substituents to enhance binding affinity and selectivity for the target protein.

| Probe Design Principle | Rationale | Example of Synthetic Approach |

| Scaffold Hopping | Replacing a known ligand's core with a pyrazole ring to discover novel intellectual property and improved properties. | Synthesizing pyrazole analogues of known kinase inhibitors. |

| Fragment-Based Screening | Identifying small, low-affinity pyrazole fragments that bind to the target and then growing or linking them to create a high-affinity probe. | Screening a library of simple pyrazole derivatives against a target protein using biophysical methods like NMR or X-ray crystallography. |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying the substituents on the pyrazole ring to understand their effect on biological activity and optimize for potency and selectivity. | Synthesizing a series of analogues of this compound with different groups at the 5-position to probe a specific binding pocket. |

Elucidation of Molecular Mechanisms via Chemical Probes

For example, a pyrazole-based probe that selectively inhibits a particular kinase can be used to identify the substrates of that kinase and its role in a specific disease state. Furthermore, these probes can be modified with reporter tags, such as fluorescent dyes or biotin, to enable visualization of the target protein within a cell or for use in pull-down experiments to identify binding partners. While direct studies on this compound as a chemical probe are not extensively documented, the principles of probe design and application are broadly applicable to this and other pyrazole derivatives. The unique substitution pattern of this compound could offer a starting point for developing probes for unexplored biological targets.

Utilization as Building Blocks in Organic Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and synthetic tractability. Compounds like this compound serve as versatile building blocks for the construction of more complex molecular architectures. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling and substitution reactions, making it a valuable synthon in organic synthesis.

Synthesis of Diverse Complex Organic Molecules

The reactivity of the C-Br bond in 5-bromo-pyrazoles allows for their participation in a wide range of transformations, including Suzuki, Stille, Heck, and Sonogashira coupling reactions. These reactions enable the introduction of a diverse array of substituents, such as aryl, heteroaryl, and alkyl groups, at the 5-position of the pyrazole ring. This versatility is crucial for the synthesis of libraries of compounds for drug discovery and for the construction of complex natural product analogues.

For instance, a patent for the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine highlights its role as a key intermediate in the preparation of phosphatidylinositol-3-kinase (PI3K) inhibitors. google.com This underscores the importance of brominated pyrazoles as precursors to biologically active molecules. The synthetic route often involves the initial construction of the substituted pyrazole ring followed by functionalization of the bromine-bearing position. Multicomponent reactions, which allow for the formation of multiple bonds in a single operation, have also been employed for the efficient synthesis of complex pyrazole-containing molecules. mdpi.com

| Reaction Type | Reagents and Conditions | Resulting Structure |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-3-isopropyl-1-methyl-1H-pyrazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-3-isopropyl-1-methyl-1H-pyrazole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-3-isopropyl-1-methyl-1H-pyrazole |

Scaffold Derivatization for Enhanced Functionality

The concept of scaffold derivatization involves taking a core molecular structure and systematically modifying it to enhance a desired property, such as biological activity, solubility, or material performance. The pyrazole scaffold is well-suited for this approach due to the multiple sites available for modification. In the case of this compound, derivatization can occur at the bromine position, as well as potentially through C-H activation at other positions on the ring or modifications of the isopropyl and methyl groups.

This systematic derivatization allows for the fine-tuning of the molecule's properties. In drug discovery, this is essential for optimizing lead compounds into clinical candidates. For example, the introduction of different functional groups can modulate the compound's interaction with its biological target, improve its pharmacokinetic profile, and reduce off-target effects. The pyrazolone (B3327878) structural motif, a close relative of pyrazoles, has been extensively derivatized to yield a wide range of medicinal agents with diverse therapeutic applications. nih.gov

Applications in Materials Science Research

The unique photophysical and electronic properties of the pyrazole ring have led to its incorporation into a variety of advanced materials. The ability to tune these properties through synthetic modification makes pyrazole derivatives attractive candidates for applications in electronics and porous materials.

Pyrazoline derivatives, which are structurally related to pyrazoles, are known for their blue-emitting properties and have been utilized in the development of organic light-emitting diodes (OLEDs). researchgate.net These compounds can exhibit high fluorescence quantum yields and can be incorporated as emissive or charge-transporting layers in OLED devices. researchgate.net The efficiency and color of the emitted light can be tuned by modifying the substituents on the pyrazoline ring. While specific research on this compound in OLEDs is not prominent, the general principles suggest that pyrazole-containing materials hold promise in this area. Highly efficient OLEDs have been fabricated using heteroleptic cerium(III) complexes with substituted pyrazole ancillary ligands, demonstrating the potential of this scaffold in developing next-generation display and lighting technologies. acs.org

Another area of materials science where pyrazole derivatives are finding application is in the construction of metal-organic frameworks (MOFs). MOFs are crystalline porous materials composed of metal ions or clusters coordinated to organic linkers. The porous nature of MOFs makes them suitable for applications such as gas storage and separation. Pyrazolate-based MOFs have been shown to be effective for the selective capture of formaldehyde. researchgate.net The nitrogen atoms of the pyrazole ring can act as coordination sites for the metal ions, and the substituents on the ring can be used to control the pore size and functionality of the resulting MOF. The synthesis of Hofmann-based MOFs incorporating a bis-pyrazole linker has been reported for various gas separation applications, highlighting the versatility of the pyrazole scaffold in creating functional porous materials. rsc.org

| Material Application | Role of Pyrazole Derivative | Potential Advantage |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer or charge-transport material. | Tunable emission color and high fluorescence quantum yield. researchgate.netacs.org |

| Metal-Organic Frameworks (MOFs) | Organic linker to connect metal centers. | Control over pore size and functionality for selective gas adsorption. researchgate.netrsc.org |

Fluorescent Pyrazole Derivatives in Chemosensing and Bioimaging

The inherent electronic properties and synthetic versatility of the pyrazole ring make it a valuable scaffold in the design of fluorescent probes for chemosensing and bioimaging. Pyrazole derivatives are engineered to exhibit changes in their fluorescence properties—such as intensity ("turn-on"/"turn-off") or emission wavelength—upon binding to specific analytes. This response is often governed by mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and chelation-enhanced fluorescence (CHEF).

Researchers have successfully developed pyrazole-based fluorescent sensors for the detection of various metal ions, which are crucial in biological and environmental systems. For instance, pyrazole derivatives have been designed to selectively detect cations such as Zn²⁺, Cd²⁺, Cu²⁺, and Fe³⁺. The design of these chemosensors often involves incorporating specific chelating groups into the pyrazole structure that can selectively bind to the target ion. This binding event alters the electronic structure of the fluorophore, leading to a measurable change in its photophysical properties.

In the realm of bioimaging, the good membrane permeability and biocompatibility of certain pyrazole derivatives make them suitable for visualizing biological processes within living cells. These fluorescent probes have been applied for general cell staining and for detecting specific intracellular conditions or analytes, providing vital information on metabolic processes and the distribution of biologically significant molecules.

Optoelectronic and Photoluminescent Materials

The pyrazole scaffold is a key building block in the development of advanced organic materials for optoelectronic applications. The aromatic nature and tunable electronic properties of pyrazole derivatives allow them to be incorporated into materials with desirable photoluminescent characteristics. By modifying the substituents on the pyrazole ring, scientists can control properties such as the emission color, quantum yield, and charge-transport capabilities of the resulting materials.

These tailored pyrazole-based compounds are explored for their potential use in organic light-emitting diodes (OLEDs), where they can function as emitters or host materials. The combination of the pyrazole core with other conjugated systems, such as oxadiazoles (B1248032) or carbazoles, has led to the synthesis of molecules with strong fluorescence and good thermal stability, which are critical for the performance and longevity of electronic devices. The ability to fine-tune their emission spectra from blue to green makes them versatile components for creating full-color displays and solid-state lighting.

Agrochemical Research: Structure-Activity Relationships and Design Principles

In the field of agrochemical research, the pyrazole ring is recognized as a "privileged scaffold" due to its presence in numerous commercially successful fungicides, insecticides, and herbicides. The design of novel pyrazole-based agrochemicals relies heavily on understanding the structure-activity relationships (SAR), which dictate how modifications to the chemical structure influence biological activity.

Fungicidal Activity and Structural Modulations

A significant class of pyrazole-based fungicides is the pyrazole-4-carboxamides, which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These compounds interfere with the fungal respiratory chain, leading to the disruption of energy production and eventual cell death. SAR studies have provided critical insights into the structural requirements for potent fungicidal activity.

Key structural features often include:

The Pyrazole Ring: Substituents at the N1, C3, and C5 positions are crucial. For example, a methyl group at the N1 position and a difluoromethyl or trifluoromethyl group at the C3 position often enhance efficacy.

The Amide Linker: The geometry and nature of the amide bridge are vital for proper binding to the target enzyme.

The Anilide Moiety: The substitution pattern on the phenyl ring of the anilide part of the molecule significantly impacts the spectrum of activity and potency. Electron-withdrawing groups are often favored.

By systematically modifying these components, researchers can optimize the fungicidal profile of the lead compounds, enhancing their activity against specific pathogens like Rhizoctonia solani and Puccinia sorghi while improving their pharmacokinetic properties in plants.

Fungicidal Activity of Pyrazole Carboxamide Derivatives| Compound Class | Key Structural Features | Target Pathogen Example | Observed Activity Trend |

|---|---|---|---|

| Pyrazole-4-carboxamides (SDHIs) | N1-methyl, C3-dihalomethyl group on pyrazole; substituted anilide | Rhizoctonia cerealis | Compounds with specific thiazole-containing anilides showed higher in vitro activity than commercial fungicides like Fluxapyroxad. nih.gov |

| Pyrazole-thiazole carboxamides | Introduction of a thiazole (B1198619) ring into the anilide portion | Puccinia sorghi | Promising in vivo protective activity was observed, with 90% inhibition at 10 µg/mL for some derivatives. nih.gov |

| Arylpyrazole Strobilurin Analogues | Combination of a methoxyiminoacetate pharmacophore with an arylpyrazole ring | Rhizoctonia solani | Electron-withdrawing substituents on the aryl ring were found to be crucial for high fungicidal activity. |

Insecticidal and Herbicidal Applications of Pyrazole Derivatives

The pyrazole scaffold is also integral to the design of modern insecticides and herbicides. In insect control, pyrazole derivatives, such as N-pyridylpyrazoles, have been developed as potent agents against various pests, including lepidopteran species. SAR studies in this area focus on optimizing the substituents on both the pyrazole and pyridine (B92270) rings to enhance insecticidal potency and spectrum. For example, the introduction of a thiazole moiety has led to compounds with excellent activity against pests like Plutella xylostella. smolecule.com The nature of the linker between the pyrazole and the aromatic system, as well as the electronic properties of the substituents, are key determinants of activity. smolecule.com

In weed management, pyrazole-based herbicides often target essential plant enzymes. A notable class of pyrazole herbicides acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for pigment biosynthesis in plants. Inhibition of this enzyme leads to a characteristic bleaching of the weeds. Design principles for these herbicides involve creating a pyrazole scaffold that fits precisely into the active site of the HPPD enzyme. Research has shown that pyrazole derivatives containing a benzoyl scaffold can exhibit excellent post-emergence herbicidal activity with good crop safety. bldpharm.com

Insecticidal and Herbicidal Activity of Pyrazole Derivatives| Application | Compound Class | Key Structural Features | Target Organism Example | Observed Activity Trend |

|---|---|---|---|---|

| Insecticidal | N-pyridylpyrazole Thiazoles | Thiazole amides with electron-withdrawing groups on the benzene (B151609) ring | Plutella xylostella | Activity of some derivatives was comparable to the commercial insecticide indoxacarb. smolecule.com |

| Insecticidal | Pyrazole-5-carboxamides | α-chloromethyl-N-benzyl moiety | Helicoverpa armigera | Compounds showed high stomach activity against cotton bollworm. dovepress.com |

| Herbicidal | Pyrazole Benzoyl Derivatives (HPPD inhibitors) | Benzoyl scaffold attached to the pyrazole ring | Broadleaf weeds | Excellent post-emergence activity with high crop safety for maize and cotton. bldpharm.com |

| Herbicidal | Pyranopyrazoles | Cyanide (CN) group at C-5 and a phenyl group at N-1 | Lolium temulentum | These substitutions significantly increased herbicidal activity. bldpharm.com |

Broader Medicinal Chemistry Research Directions for Pyrazole Scaffolds

The pyrazole core is a cornerstone in modern medicinal chemistry, forming the basis of numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, anticancer, and anticoagulant effects. nih.gov Its value lies in its unique combination of physicochemical properties: it is an aromatic heterocycle with two adjacent nitrogen atoms, one of which can act as a hydrogen bond donor (in N-unsubstituted pyrazoles) and the other as a hydrogen bond acceptor. herts.ac.uk This dual functionality allows the pyrazole scaffold to engage in a wide variety of interactions with biological targets such as enzymes and receptors.

General Principles of Pharmacophore Design Incorporating the Pyrazole Moiety

Pharmacophore modeling is a crucial aspect of rational drug design, and the pyrazole moiety offers several advantages as a pharmacophoric element. Key design principles include:

Hydrogen Bonding: The N-H group of an unsubstituted pyrazole can serve as a hydrogen bond donor, while the sp²-hybridized nitrogen atom acts as a hydrogen bond acceptor. This allows the scaffold to form critical interactions with amino acid residues in a protein's active site. Substitution at the N1 position removes the hydrogen bond donor capability but can be used to introduce other functionalities or to control the molecule's orientation. herts.ac.uk

Aromatic and Hydrophobic Interactions: The planar, aromatic nature of the pyrazole ring enables it to participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a binding pocket.

Scaffold Hopping and Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic rings, such as phenyl or imidazole (B134444) rings. This strategy, known as scaffold hopping, allows medicinal chemists to modify the core structure of a drug candidate to improve its properties (e.g., potency, selectivity, or metabolic stability) while retaining its key binding interactions.

Structural Rigidity and Vectorial Display of Substituents: The five-membered ring provides a rigid framework that holds appended functional groups in well-defined spatial orientations. This allows for the precise positioning of substituents to maximize their interactions with a biological target, a fundamental principle in structure-based drug design.

These principles have been successfully applied in the design of selective inhibitors for enzymes like cyclooxygenase-2 (COX-2) and various protein kinases, where the pyrazole core effectively orients the necessary pharmacophoric groups to achieve high potency and selectivity. herts.ac.uk

Enzyme Inhibition Studies and Mechanism-Based Design

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. This is due to its synthetic accessibility and its ability to serve as a versatile framework in the design of various enzyme inhibitors. nih.gov While extensive research on the specific compound this compound is not widely detailed in public literature, the broader class of pyrazole derivatives has been the subject of numerous enzyme inhibition studies. These studies provide a foundational understanding of the structure-activity relationships (SAR) and mechanism-based design principles that are applicable to pyrazole-containing molecules.

Research Findings on Pyrazole Derivatives as Enzyme Inhibitors

Derivatives of the pyrazole core have demonstrated significant inhibitory activity against a wide array of enzymatic targets, playing crucial roles in the development of potential therapeutics for various diseases, including cancer, inflammation, and bacterial infections.

Protein Kinase Inhibition: Protein kinases are a large family of enzymes that regulate essential cellular processes, and their dysregulation is a hallmark of cancer. nih.gov The pyrazole ring is a key component in numerous protein kinase inhibitors (PKIs), many of which have received FDA approval. nih.gov These compounds often act as ATP-competitive inhibitors, where the pyrazole scaffold mimics the adenine (B156593) ring of ATP, binding to the enzyme's active site.

Research has identified pyrazole derivatives as potent inhibitors of several protein kinases:

Janus Kinases (JAKs): Ruxolitinib, a pyrazole derivative, is a selective inhibitor of JAK1 and JAK2 with IC50 values in the low nanomolar range. nih.gov

Cyclin-Dependent Kinases (CDKs): Various novel pyrazole derivatives have been synthesized and evaluated as inhibitors of CDK2/cyclin A2, a key regulator of the cell cycle. Some of these compounds exhibit IC50 values in the micromolar and even sub-micromolar range. mdpi.comrsc.org For instance, one study identified a derivative with an IC50 of 0.199 µM against CDK2. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Certain pyrazole-based compounds have shown potent dual inhibitory activity against both VEGFR2 and CDK-2, with IC50 values as low as 0.2 µM for VEGFR2. nih.gov

Aurora Kinases: The pyrazole template has been instrumental in designing inhibitors for Aurora kinases, which are critical for proper chromosome segregation during mitosis. nih.gov Barasertib is an example of a pyrazolyl-aminoquinazoline derivative developed as an Aurora kinase inhibitor. nih.gov

Inhibition of Other Enzyme Classes: Beyond kinases, pyrazole derivatives have been designed to target other important enzyme families:

Carbonic Anhydrases (CAs): A series of pyrazole derivatives demonstrated effective inhibition against human carbonic anhydrase isoforms I and II (hCA I and hCA II). tandfonline.com These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. The studied compounds showed potent inhibition with KI values in the nanomolar range. tandfonline.comresearchgate.net

Bacterial Topoisomerases: In the search for new antibacterial agents, a series of pyrazole analogs were found to inhibit type II bacterial topoisomerases (DNA gyrase and topoisomerase IV). nih.gov This inhibition disrupts bacterial DNA replication, leading to antibacterial activity against both Gram-positive and Gram-negative organisms. nih.gov

Structure-Based Design Principles

The development of potent and selective pyrazole-based enzyme inhibitors relies heavily on structure-based design and a thorough understanding of structure-activity relationships (SAR).

Scaffold Hopping and Bioisosteric Replacement: The pyrazole ring is often used as a bioisosteric replacement for other aromatic rings, such as benzene. In the development of an Aurora kinase inhibitor, replacing an aniline (B41778) ring with a pyrazole fragment resulted in compounds that were not only potent but also less lipophilic and possessed better drug-like properties. nih.gov

Substitution and Functionalization: The biological activity of pyrazole derivatives can be finely tuned by modifying the substituents at different positions on the ring.

For CDK2 inhibitors, substitutions on the pyrazole ring were shown to significantly influence cytotoxic activity against various cancer cell lines. mdpi.com

In the case of carbonic anhydrase inhibitors, computational studies, including molecular docking, have been used to understand the binding interactions with the target enzymes, guiding the synthesis of more potent derivatives. tandfonline.comresearchgate.net These studies help elucidate how different functional groups on the pyrazole core interact with amino acid residues in the enzyme's active site. tandfonline.com

Mechanism of Action: Pyrazole derivatives can be designed to act through different inhibitory mechanisms. While many kinase inhibitors are ATP-competitive (orthosteric), some, like the p38 MAPK inhibitor doramapimod, are allosteric inhibitors. nih.gov These compounds bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. nih.gov This mechanism-based design can lead to higher selectivity and potentially fewer off-target effects.

Computational Modeling: Modern drug design for pyrazole inhibitors frequently employs in silico methods. Molecular docking and molecular dynamics simulations are used to predict the binding modes and stability of inhibitors within the enzyme's catalytic domain. nih.govrsc.org Furthermore, more rigorous calculations like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to refine docking scores and better correlate predicted binding energies with observed biological activities. researchgate.net

The collective research into pyrazole derivatives underscores the scaffold's versatility and importance in enzyme inhibitor design. By systematically modifying the core structure and applying rational, mechanism-based design principles, researchers can develop highly potent and selective inhibitors for a wide range of enzymatic targets.

Data Tables

Table 1: Examples of Pyrazole Derivatives as Protein Kinase Inhibitors

| Compound Class/Example | Target Enzyme | Potency (IC50 / KI) | Reference |

|---|---|---|---|

| Ruxolitinib | JAK1 / JAK2 | ~3 nM | nih.gov |

| Pyrazole Derivative | CDK2 | 0.199 µM | mdpi.com |

| Pyrazole-based Compound 9 | CDK2/cyclin A2 | 0.96 µM | rsc.org |

| Pyrazole-based Compound 6b | VEGFR2 | 0.2 µM | nih.gov |

Table 2: Examples of Pyrazole Derivatives as Carbonic Anhydrase Inhibitors

| Compound Series | Target Enzyme | Potency Range (KI) | Reference |

|---|---|---|---|

| Novel Pyrazole Derivatives | hCA I | 5.13 – 16.9 nM | tandfonline.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves bromination of pre-formed pyrazole precursors. For example, halogenation of 3-isopropyl-1-methyl-1H-pyrazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C introduces bromine at the 5-position. Optimization includes solvent selection (e.g., dichloromethane for milder conditions), temperature control, and catalyst screening. Reaction progress should be monitored via thin-layer chromatography (TLC), followed by purification using silica gel column chromatography with ethyl acetate/hexane gradients . Alternative routes involve cyclization of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Identifies substituent integration and coupling patterns (e.g., methyl groups at δ 1.3–1.5 ppm, isopropyl splitting).

- ¹³C NMR : Confirms bromine attachment at C5 (deshielded signal ~110–120 ppm).

- IR Spectroscopy : Detects C-Br stretches at ~550–600 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 231 (C₈H₁₁BrN₂⁺) confirms molecular weight.

- HPLC-UV : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients (λ = 254 nm) .

Advanced Research Questions

Q. How does the bromine substituent at the 5-position influence the reactivity of this compound in cross-coupling reactions?